3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol

Catalog No.
S14086317
CAS No.
M.F
C11H14Cl2O
M. Wt
233.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol

Product Name

3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol

IUPAC Name

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol

Molecular Formula

C11H14Cl2O

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C11H14Cl2O/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3

InChI Key

ZCSPKXIXCCVZGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Cl)Cl)CO

3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by a tertiary alcohol structure. It features a 2,5-dichlorophenyl group attached to a 2,2-dimethylpropan-1-ol moiety, giving it significant chemical and biological properties. The molecular formula of this compound is C12H16Cl2O, and it is known for its potential applications in medicinal chemistry and organic synthesis.

Typical of alcohols and aromatic compounds:

  • Oxidation: 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol can be oxidized to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The alcohol group can be reduced to yield alkanes or other alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by halides or other functional groups under appropriate conditions.

Research indicates that 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol exhibits various biological activities. It has been investigated for its potential as an antimicrobial agent and for its interactions with biological molecules. Its structural similarity to other biologically active compounds suggests that it may modulate enzyme activity or receptor binding, making it a candidate for further pharmacological studies.

The synthesis of 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of 2,5-dichlorobenzene with 2,2-dimethylpropanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires careful temperature control to minimize side reactions.
  • Reflux Conditions: The synthesis may also involve refluxing the reactants in an organic solvent under anhydrous conditions to enhance yield and purity.
  • Continuous Flow Processes: In industrial settings, continuous flow reactors may be employed to improve efficiency and scalability of the synthesis process.

3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties.
  • Agrochemicals: The compound is also explored for use in agrochemical formulations, potentially enhancing crop protection products.
  • Research: Its role in biochemical studies makes it valuable for research into enzyme inhibition and receptor interactions.

Studies on the interactions of 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol with biomolecules have shown promising results. Its ability to bind with various enzymes and receptors suggests potential therapeutic applications. Research into its mechanism of action indicates that the dichlorophenyl group may enhance binding affinity and specificity towards biological targets.

Several compounds share structural similarities with 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenoneContains both phenolic and propenone functionalitiesPotential use in organic synthesis
1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amineFeatures an amine group instead of an alcoholInvolved in different biological activities
1-Cyclopentyl-2,2-dimethyl-1-propanolTertiary alcohol with a cyclopentyl substituentDistinct due to the cyclic structure

Uniqueness

3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a dichlorophenyl ring with a tertiary alcohol structure. This combination not only influences its chemical reactivity but also enhances its potential applications in medicinal chemistry compared to other similar compounds. Its distinct properties make it a versatile candidate for further research and development in various fields.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

232.0421705 g/mol

Monoisotopic Mass

232.0421705 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types